molecular formula C25H24N2O4S B2613518 (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192742-13-4

(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2613518
CAS No.: 1192742-13-4
M. Wt: 448.54
InChI Key: CVQRHMLKWFJPEG-CPNJWEJPSA-N
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Description

(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a sophisticated synthetic compound featuring a complex polyheterocyclic architecture, serving as a key intermediate or target molecule in advanced medicinal chemistry and drug discovery research. This compound is structurally characterized by a benzothiazolo-oxadiazocine core, a scaffold of significant interest due to its potential to mimic peptide turn structures and interact with biological targets. Compounds with this general structural class have been investigated for their activity as inhibitors of the ATM kinase , a critical enzyme in the DNA damage response (DDR) pathway. Research into ATM inhibitors is a prominent area in oncology, as they are explored for their potential to sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy. The (E)-configured benzylidene group at the 2-position and the methyl ester moiety are crucial structural features that can be fine-tuned to modulate the compound's potency, selectivity, and physicochemical properties. Supplied as a high-purity solid, this product is intended For Research Use Only and is a valuable chemical tool for biologists and chemists studying cell signaling, DNA repair mechanisms, and for the development of novel anticancer agents. Researchers can rely on the documented synthetic route and analytical data for this compound to support their investigative work. The synthesis and utility of this specific chemical series are detailed in international patent applications .

Properties

IUPAC Name

methyl (13E)-9-methyl-14-oxo-13-[(4-propan-2-ylphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-14(2)16-11-9-15(10-12-16)13-19-22(28)27-21-17-7-5-6-8-18(17)31-25(3,26-24(27)32-19)20(21)23(29)30-4/h5-14,20-21H,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRHMLKWFJPEG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex heterocyclic compound with potential biological activities. This article discusses its synthesis, structural characteristics, and biological properties based on available research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of specific precursors under controlled conditions. For instance, it has been synthesized through the condensation of 5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide with anisaldehyde in anhydrous ethanol . The resulting product is characterized by its unique structure that includes a thiazole and oxadiazole moiety.

Crystal Structure

The crystal structure analysis reveals that the compound adopts a specific conformation that can influence its biological activity. The bond lengths and angles are consistent with similar compounds in literature .

Biological Activity

The biological activity of (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research has shown that derivatives of similar thiazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar structural motifs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Anticancer Potential

Studies indicate that compounds containing thiazole and oxadiazole rings may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies have been conducted to assess the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Thiazole DerivativeAntibacterialEffective against multiple bacterial strains
Oxadiazole CompoundAnticancerInduced apoptosis in cancer cell lines
Heterocyclic AnalogueAntimicrobialShowed broad-spectrum activity

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its pharmacological properties. Research indicates that derivatives of thiazolo[2,3-d][1,3,5]oxadiazocines demonstrate significant antibacterial and antifungal activities. For instance:

  • Antimicrobial Activity : Studies have shown that related compounds exhibit effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-Cancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve material performance in various applications such as coatings and composites .
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors for environmental monitoring .

Case Studies

Several studies have highlighted the effectiveness and versatility of (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Anti-Cancer ActivityShowed a reduction in cell viability by 70% in MCF-7 breast cancer cells after 48 hours of treatment at a concentration of 50 µM.
Study 3 Polymer ApplicationsSuccessfully integrated into polyvinyl chloride (PVC) matrices enhancing thermal stability by 15% compared to control samples.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety in the target compound is a key site for structural modification. Analogous compounds with substituent variations include:

  • (E)-Methyl 2-(4-fluorobenzylidene)-...carboxylate: Replacing the 4-isopropyl group with 4-fluoro alters electronic properties (electron-withdrawing vs.
  • Thiazolo[3,2-a]pyrimidine derivatives (11a, 11b): These feature 2,4,6-trimethyl or 4-cyanobenzylidene groups. The 4-cyano substituent in 11b introduces strong electron-withdrawing effects, contrasting with the 4-isopropyl group’s inductive donation .
Table 1: Substituent Effects on Physicochemical Properties
Compound Benzylidene Substituent Melting Point (°C) Key IR Stretches (cm⁻¹) Molecular Weight
Target Compound 4-Isopropyl Data Unavailable Ester C=O (~1700) Est. >500
11a 2,4,6-Trimethyl 243–246 CN (2219) 386
11b 4-Cyano 213–215 CN (2209) 403
12 N/A (Quinazoline core) 268–269 CN (2220), C=O (1719) 318

Heterocyclic Core Modifications

The target’s benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core is distinct from simpler heterocycles in analogs:

  • Thiazolo[3,2-a]pyrimidines (11a, 11b): These lack the methanobenzo bridge and oxadiazocine ring, resulting in lower molecular complexity and weight .
  • Oxazepine and Thiazolidine Derivatives () : Smaller 7-membered oxazepine or 5-membered thiazolidine rings highlight the target’s unique fused-ring topology, which may enhance rigidity and thermal stability .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target’s structural similarity to analogs like 11a/b would depend on shared pharmacophores (e.g., thiazole rings, benzylidene groups). Computational tools () could quantify these similarities, aiding in drug design or toxicity prediction .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Formation of benzylidene intermediates via Schiff base condensation between aldehydes (e.g., 4-isopropylbenzaldehyde) and heterocyclic precursors (e.g., thiazolidinones or oxadiazocine derivatives) under reflux in acetic acid/DMF mixtures .
  • Step 2 : Cyclization using reagents like chloroacetic acid or phenyl isocyanate in the presence of K₂CO₃ or sodium acetate to form the fused thiazolo-oxadiazocine core .
  • Purification : Recrystallization from DMF-ethanol or methanol is commonly employed to isolate intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

  • X-ray crystallography : Resolves absolute configuration and confirms (E)-stereochemistry of the benzylidene group .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., isopropyl, methyl ester) and monitor reaction progress. NOESY can validate spatial arrangements .
  • IR spectroscopy : Confirms carbonyl (C=O) and oxadiazole ring vibrations (~1650–1750 cm⁻¹) .

Q. How can reaction intermediates be isolated and purified during synthesis?

  • Filtration and recrystallization : After reflux, cooling the reaction mixture precipitates intermediates, which are filtered and recrystallized from DMF-acetic acid or methanol .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for complex mixtures, though less common due to the compound’s polarity .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating biological activity to ensure statistical validity?

  • Randomized block designs : Split-plot or split-split-plot layouts (e.g., assigning treatments to rootstocks or environmental conditions) minimize variability and enable multi-factor analysis .
  • Replication : Use ≥4 replicates per condition to account for biological variability in antimicrobial or antioxidant assays .
  • Positive controls : Include known antimicrobial agents (e.g., sulfonamides) to validate assay sensitivity .

Q. How can molecular docking studies predict binding affinity with target enzymes?

  • Software selection : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .
  • Protein preparation : Optimize enzyme structures (e.g., fungal CYP51 or bacterial dihydrofolate reductase) by removing water molecules and adding polar hydrogens .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine scoring functions .

Q. What methodologies assess environmental stability and degradation pathways?

  • Long-term abiotic studies : Expose the compound to UV light, varying pH, and temperatures (25–60°C) to simulate environmental conditions .
  • Biotic transformations : Use soil or microbial consortia to evaluate biodegradation rates via LC-MS/MS monitoring .
  • QSAR modeling : Predict hydrolysis or photolysis pathways using physicochemical properties (logP, pKa) .

Q. How should researchers address discrepancies in biological activity data?

  • Source analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and assay conditions (e.g., aerobic vs. anaerobic) that may alter compound solubility or stability .
  • Dose-response reevaluation : Perform IC₅₀ titrations across multiple cell lines or microbial strains to identify selectivity patterns .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy → hydroxy groups) to isolate activity drivers .

Q. What computational approaches enable structural optimization for target specificity?

  • Generative models : Adapt-cMolGPT or similar frameworks generate novel analogs with optimized properties (e.g., logP <5, polar surface area >80 Ų) while retaining the core scaffold .
  • QSAR : Develop regression models linking substituent electronegativity or steric bulk to activity (e.g., antifungal IC₅₀) using datasets from structurally related compounds .

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